2-Phenoxy-2-phenylethan-1-amine
Description
Historical Context and Evolution of Phenoxyethylamine Chemistry
The exploration of phenoxyethylamine and its derivatives is rooted in the broader history of phenethylamine (B48288) chemistry. Phenylethanolamine, a structurally similar compound, has been known for its cardiovascular activity and has been used as a topical vasoconstrictor. wikipedia.org The foundational work on phenethylamines as a class of compounds dates back to at least 1890, with the synthesis of 2-phenylethylamine being reported in 1909. acs.org
The addition of a phenoxy group to the basic ethylamine (B1201723) structure introduced new chemical properties and potential applications, leading to the development of a distinct area of study. Early research into phenoxyethylamines was often linked to the investigation of compounds with potential physiological effects. For instance, some phenoxyethylamine derivatives were found to induce hyperthermia in animals and exhibit behaviors characteristic of certain psychoactive drugs. wikipedia.org This historical context laid the groundwork for the synthesis and investigation of a wide array of phenoxyethylamine-based compounds, including the subject of this article, 2-Phenoxy-2-phenylethan-1-amine.
Significance of this compound within the Amine and Ether Compound Classes
The presence of a phenyl group and a phenoxy group attached to the same ethylamine backbone creates a molecule with specific steric and electronic characteristics that influence its reactivity and interactions with other molecules. This distinct architecture makes this compound a valuable building block in organic synthesis and a subject of interest for investigating structure-activity relationships in medicinal chemistry.
Table 1: Physicochemical Properties of 2-Phenoxyethylamine
| Property | Value |
| Molecular Formula | C8H11NO |
| Molar Mass | 137.18 g/mol |
| Boiling Point | 157 to 160 °C at 17 mmHg |
| Melting Point | 56 to 57 °C |
| IUPAC Name | 2-phenoxyethanamine |
| Data sourced from PubChem and ChemSpider chemspider.comnih.gov |
Overview of Research Trajectories for this compound and Analogues
Current research involving this compound and its analogues is diverse, spanning several areas of chemical and pharmaceutical sciences. One major trajectory is its use as a scaffold for the synthesis of more complex molecules. The amine and ether functionalities provide reactive sites for derivatization, allowing for the creation of a library of related compounds with potentially varied biological activities.
Phenoxyethylamine itself is a parent compound to several drugs with a wide range of applications. wikipedia.org These include the alpha-adrenergic antagonist phenoxybenzamine, the beta-blocker carvedilol, and the monoamine oxidase inhibitor clorgiline. wikipedia.org The structural relationship of this compound to these established therapeutic agents suggests its potential as a starting point for the discovery of new drug candidates.
Furthermore, research is ongoing to explore the fundamental chemical properties and reactivity of this compound. This includes computational studies to understand its conformational preferences and electronic structure, as well as experimental work to characterize its spectroscopic and analytical profiles.
Table 2: Examples of Drugs Derived from the Phenoxyethylamine Scaffold
| Drug Name | Therapeutic Class |
| Phenoxybenzamine | α-adrenergic receptor antagonist |
| Carvedilol | β-adrenergic receptor blocker |
| Clorgiline | Monoamine oxidase inhibitor |
| Mexiletine | Sodium channel blocker |
| Fenalcomine | Coronary vasodilator |
| Information sourced from Wikipedia wikipedia.org |
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-phenoxy-2-phenylethanamine |
InChI |
InChI=1S/C14H15NO/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14H,11,15H2 |
InChI Key |
UGYLBIAQUSWTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenoxy 2 Phenylethan 1 Amine
Direct Synthesis Approaches to 2-Phenoxy-2-phenylethan-1-amine
Direct methods for the synthesis of this compound focus on the formation of the primary amine group from a closely related precursor in a single chemical transformation. These approaches are often favored for their efficiency and atom economy.
Reductive Amination Strategies for this compound Precursors
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. mdma.ch In the context of synthesizing this compound, this strategy would typically involve the reaction of a suitable carbonyl precursor, such as 2-phenoxy-2-phenylacetaldehyde, with an amine source, followed by reduction. The reaction proceeds through an imine intermediate which is then reduced to the final amine. mdma.ch
The process begins with the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 2-phenoxy-2-phenylacetaldehyde to form a hemiaminal. This intermediate then dehydrates to form the corresponding imine. The imine is subsequently reduced to this compound. A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. youtube.com The use of a large excess of ammonia can help to minimize the formation of secondary amine byproducts. mdma.ch
Table 1: Representative Conditions for Reductive Amination
| Precursor | Amine Source | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|---|
| 2-Phenoxy-2-phenylacetaldehyde | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) | Room Temperature, 24h |
| 2-Phenoxy-2-phenylacetaldehyde | Ammonium (B1175870) Acetate (B1210297) | Sodium Borohydride (NaBH₄) | Methanol | 0°C to Room Temperature, 12h |
| 2-Phenoxy-2-phenylacetaldehyde | Ammonia | H₂/Raney Nickel | Ethanol (B145695) | Elevated Pressure and Temperature |
Nucleophilic Substitution Pathways in the Synthesis of this compound
Nucleophilic substitution offers another direct route to this compound. This approach involves the displacement of a leaving group from a 2-phenoxy-2-phenylethyl substrate by an amine nucleophile. A common precursor for this reaction would be a 2-phenoxy-2-phenylethyl halide, such as the bromide or chloride.
In this SN2 reaction, a nitrogen-containing nucleophile, such as ammonia or an ammonia equivalent, attacks the electrophilic carbon bearing the leaving group, leading to the formation of the carbon-nitrogen bond. A significant challenge with using ammonia directly is the potential for over-alkylation, where the initially formed primary amine acts as a nucleophile itself, reacting with the starting halide to form secondary and tertiary amines. To circumvent this, a large excess of ammonia is often used, or protected forms of ammonia, like sodium azide (B81097), are employed, followed by a subsequent reduction step.
Catalytic Hydrogenation Methods for this compound Formation
Catalytic hydrogenation provides a clean and efficient method for the synthesis of primary amines from various nitrogen-containing functional groups. A plausible precursor for the synthesis of this compound via this route is 2-phenoxy-2-phenylacetonitrile.
The nitrile group can be reduced to a primary amine using molecular hydrogen (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is typically carried out in a solvent such as ethanol or methanol under elevated pressure and temperature. This method is advantageous as it often results in high yields and avoids the use of harsh chemical reducing agents.
Table 2: Catalytic Hydrogenation of 2-Phenoxy-2-phenylacetonitrile
| Catalyst | Solvent | Hydrogen Pressure | Temperature | Key Feature |
|---|---|---|---|---|
| Raney Nickel | Ethanol/Ammonia | 50-100 atm | 100-150°C | Presence of ammonia suppresses secondary amine formation. |
| Palladium on Carbon (Pd/C) | Methanol | 3-5 atm | Room Temperature | Milder conditions compared to Raney Nickel. |
| Platinum Oxide (PtO₂) | Acetic Acid | 1-3 atm | Room Temperature | Effective under acidic conditions. |
Multistep Synthetic Routes to this compound
Multistep syntheses allow for the construction of the target molecule from simpler, more readily available starting materials. These routes often provide greater control over the final structure and stereochemistry.
Implementation of the Gabriel Synthesis for this compound
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the issue of over-alkylation. wikipedia.orgmasterorganicchemistry.com To apply this to the synthesis of this compound, a 2-phenoxy-2-phenylethyl halide would be the key starting material.
The synthesis begins with the deprotonation of phthalimide (B116566) with a base, such as potassium hydroxide, to form the nucleophilic potassium phthalimide. youtube.com This phthalimide anion then displaces the halide from the 2-phenoxy-2-phenylethyl halide in an SN2 reaction to form N-(2-phenoxy-2-phenylethyl)phthalimide. The final step involves the liberation of the primary amine from the phthalimide group. This is typically achieved by hydrazinolysis (reaction with hydrazine), which results in the formation of the desired primary amine and a stable phthalhydrazide (B32825) byproduct that can be easily separated. libretexts.org
Application of Hofmann Rearrangement or Curtius Rearrangement Analogues
The Hofmann and Curtius rearrangements are powerful reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. masterorganicchemistry.comwikipedia.org These methods could be adapted for the synthesis of this compound from a suitable three-carbon precursor.
For the Hofmann rearrangement , the starting material would be 3-phenoxy-3-phenylpropanamide. This primary amide is treated with bromine and a strong base, like sodium hydroxide. wikipedia.org The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate with the loss of the carbonyl carbon. Subsequent hydrolysis of the isocyanate in the aqueous basic medium yields the target primary amine and carbon dioxide. youtube.com
The Curtius rearrangement offers a similar transformation but starts from a carboxylic acid, 3-phenoxy-3-phenylpropanoic acid. wikipedia.org The carboxylic acid is first converted to an acyl azide, for example, by reaction with sodium azide and an activating agent, or via an acid chloride. organic-chemistry.org Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate intermediate. nih.govnrochemistry.com This isocyanate can then be trapped with water to generate a carbamic acid, which spontaneously decarboxylates to afford this compound. youtube.com A key advantage of the Curtius rearrangement is that the isocyanate can be isolated or reacted with other nucleophiles to form different derivatives if desired. nrochemistry.com
Table 3: Comparison of Hofmann and Curtius Rearrangements
| Reaction | Starting Material | Key Reagents | Intermediate | Byproducts |
|---|---|---|---|---|
| Hofmann Rearrangement | 3-Phenoxy-3-phenylpropanamide | Br₂, NaOH | Isocyanate | CO₂, NaBr |
| Curtius Rearrangement | 3-Phenoxy-3-phenylpropanoic acid | NaN₃, Heat | Acyl azide, Isocyanate | N₂, CO₂ |
Strategic Incorporation of Phenoxy and Phenylethyl Moieties
The synthesis of this compound necessitates the strategic assembly of a phenoxy group and a 2-phenylethan-1-amine backbone. A plausible and efficient approach involves a convergent synthesis strategy. This strategy hinges on the initial formation of a key intermediate, 2-phenoxy-1-phenylethanone, which already contains the core phenoxy and phenylacetyl structure. This intermediate is then elaborated to introduce the amine functionality at the C1 position.
One of the most established methods for forming the crucial ether linkage is the Williamson ether synthesis . masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, phenol (B47542) is deprotonated with a suitable base to form the phenoxide nucleophile, which then attacks an electrophilic carbon bearing a good leaving group, such as a bromine atom in 2-bromo-1-phenylethanone. wikipedia.orgchemsynthesis.comstenutz.eu
Once the 2-phenoxy-1-phenylethanone intermediate is secured, the next strategic step is the introduction of the primary amine group. A common and effective method for converting a ketone to a primary amine is through the formation of an oxime followed by reduction. The ketone is first reacted with hydroxylamine (B1172632) to form 2-phenoxy-1-phenylethanone oxime. chemicalbook.com This oxime can then be reduced to the target primary amine, this compound, using various reducing agents. mdpi.comrsc.org
An alternative strategy for introducing the amine group is the Gabriel synthesis . wikipedia.orgmasterorganicchemistry.comlibretexts.orglscollege.ac.in This method would involve the reaction of a suitable phthalimide derivative with a substrate containing the 2-phenoxy-2-phenylethyl moiety and a good leaving group. However, the synthesis of the required starting material for the Gabriel synthesis might be more complex than the oxime reduction route.
Another potential route is the reductive amination of a suitable aldehyde precursor, such as 2-phenoxy-2-phenylacetaldehyde. However, the synthesis and stability of this aldehyde can be challenging. youtube.com
A summary of a plausible synthetic pathway is presented below:
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Bromination | Acetophenone, Bromine | 2-Bromo-1-phenylethanone |
| 2 | Williamson Ether Synthesis | Phenol, Base (e.g., K₂CO₃), 2-Bromo-1-phenylethanone | 2-Phenoxy-1-phenylethanone |
| 3 | Oximation | Hydroxylamine hydrochloride, Base (e.g., Sodium acetate) | 2-Phenoxy-1-phenylethanone oxime |
| 4 | Reduction | Reducing agent (e.g., LiAlH₄, Catalytic Hydrogenation) | This compound |
Reaction Mechanisms and Intermediates in this compound Synthesis
Detailed Mechanistic Elucidation of Key Reaction Steps
The synthesis of this compound involves several key reactions, each with a distinct mechanism:
Williamson Ether Synthesis: This reaction proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org A base, such as potassium carbonate, deprotonates phenol to form the potassium phenoxide salt. The phenoxide anion, a potent nucleophile, then attacks the electrophilic carbon of 2-bromo-1-phenylethanone, displacing the bromide leaving group in a single concerted step. For this reaction to be efficient, a polar aprotic solvent like acetone (B3395972) or DMF is often employed to solvate the cation and leave the nucleophilic anion more reactive.
Oximation: The formation of 2-phenoxy-1-phenylethanone oxime from the corresponding ketone and hydroxylamine is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is typically carried out under mildly acidic or basic conditions to facilitate the reaction. The initial addition product, a hemiaminal, is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.
Reduction of the Oxime: The reduction of the oxime to the primary amine can be achieved through several methods, with catalytic hydrogenation and chemical reduction being the most common.
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. mdpi.com The oxime is adsorbed onto the surface of the catalyst, and the C=N and N-O bonds are sequentially reduced by the addition of hydrogen atoms.
Chemical Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can also be used to reduce the oxime. chemistrysteps.comchemguide.co.ukjove.comacs.org The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the LiAlH₄ to the carbon and nitrogen atoms of the C=N bond. A subsequent workup with water is required to protonate the resulting amino group.
Characterization of Transient Species and Reaction Intermediates
Throughout the synthesis of this compound, several key intermediates are formed:
2-Bromo-1-phenylethanone: This α-haloketone is a stable, crystalline solid that can be readily characterized by spectroscopic methods such as NMR and IR spectroscopy, as well as by its melting point. wikipedia.orgchemsynthesis.com
2-Phenoxy-1-phenylethanone: This ketone is the product of the Williamson ether synthesis. Its formation can be monitored by techniques like thin-layer chromatography (TLC) and confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and mass spectrometry. rsc.orgnih.gov The IR spectrum would show a characteristic carbonyl stretch.
2-Phenoxy-1-phenylethanone oxime: The oxime intermediate can exist as a mixture of (E) and (Z) isomers due to the C=N double bond. These isomers may be distinguishable by NMR spectroscopy. The formation of the oxime can be confirmed by the disappearance of the ketone carbonyl peak and the appearance of a C=N stretch in the IR spectrum, as well as the appearance of a hydroxyl proton signal in the ¹H NMR spectrum.
Imine Intermediate (in oxime reduction): During the reduction of the oxime, particularly with catalytic hydrogenation, an imine intermediate (C=N bond without the -OH group) is transiently formed before being further reduced to the amine. utc.edu Due to its high reactivity, this species is generally not isolated but its presence is inferred from mechanistic studies of similar reductions.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact.
Alternative Solvents: Traditional syntheses often employ volatile organic solvents (VOCs). A greener alternative is the use of Deep Eutectic Solvents (DESs) . mdpi.comacs.orgnih.govnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. They are often biodegradable, have low toxicity, and can be recycled. For the Williamson ether synthesis and the subsequent amination steps, a DES could potentially serve as both the solvent and a catalyst. mdpi.com
Greener Reducing Agents: While LiAlH₄ is a very effective reducing agent, it is also highly reactive and produces significant amounts of aluminum waste. fau.eu Greener alternatives for the reduction of the oxime include:
Catalytic Hydrogenation: This method uses hydrogen gas, which is a clean reagent, and the catalyst can often be recovered and reused. mdpi.comrsc.orgutc.edu
Transfer Hydrogenation: This technique uses a safe source of hydrogen, such as isopropanol (B130326) or formic acid, in the presence of a catalyst. utc.edu
Sodium Borohydride (NaBH₄) in the presence of a catalyst: While NaBH₄ alone may not be strong enough to reduce the oxime, its reactivity can be enhanced with certain additives, making it a milder and safer alternative to LiAlH₄.
A comparison of potential green alternatives for the synthesis is provided in the table below:
| Reaction Step | Conventional Method | Green Alternative | Green Chemistry Principle |
| Solvent | Acetone, DMF | Deep Eutectic Solvent (e.g., Choline chloride:urea) | Use of safer solvents, renewable feedstocks |
| Reduction of Oxime | LiAlH₄ in THF/Ether | Catalytic hydrogenation (H₂/Pd/C), Transfer hydrogenation | Use of catalytic reagents, safer reagents |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Phenoxy 2 Phenylethan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Phenoxy-2-phenylethan-1-amine
High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. The analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra allows for the unambiguous assignment of all proton and carbon signals and the elucidation of the molecule's connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the two phenyl rings are expected to appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The protons of the monosubstituted phenyl group attached to the chiral carbon would likely present as a complex multiplet, while the protons of the phenoxy group would show a pattern characteristic of a monosubstituted benzene (B151609) ring (e.g., ortho, meta, and para protons). The methine proton (CH) adjacent to the phenoxy and phenyl groups is anticipated to be a triplet or a doublet of doublets around δ 5.0-5.5 ppm, influenced by the neighboring methylene (B1212753) protons and the electronegative oxygen atom. The methylene protons (CH₂) of the ethylamine (B1201723) chain are expected to be diastereotopic due to the adjacent chiral center, potentially leading to two distinct multiplets around δ 3.0-3.5 ppm. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. A total of 14 distinct carbon signals are expected. The aromatic carbons would resonate in the δ 115-160 ppm region. The carbon of the phenoxy group directly attached to the oxygen (C-O) would be the most downfield among the aromatic carbons. The two carbons of the ethylamine backbone are predicted to appear in the aliphatic region, with the methine carbon (CH-O) expected around δ 70-80 ppm and the methylene carbon (CH₂-N) around δ 40-50 ppm.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar couplings between protons. sdsu.edu Cross-peaks are expected between the methine proton and the adjacent methylene protons, confirming the ethyl fragment's connectivity. youtube.com Correlations would also be observed between the ortho, meta, and para protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.comnih.gov It would allow for the definitive assignment of the protonated carbons, such as the methine (CH) and methylene (CH₂) groups, as well as the aromatic C-H carbons.
The combined analysis of 1D and 2D NMR data would provide a detailed picture of the molecular structure. The COSY spectrum would establish the proton-proton coupling networks within the ethylamine chain and the aromatic rings. The HSQC spectrum would then link these proton networks to their corresponding carbon atoms. emerypharma.comnih.gov Finally, the HMBC spectrum would piece together the different fragments by showing long-range correlations, for example, from the methylene protons to the methine carbon and the aromatic carbons, and from the methine proton to the carbons of the phenoxy group. nih.govuvic.ca This would confirm the this compound structure.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H (Phenyl) | 7.2 - 7.5 | m |
| Aromatic-H (Phenoxy) | 6.8 - 7.3 | m |
| CH-O | 5.0 - 5.5 | t or dd |
| CH₂-N | 3.0 - 3.5 | m |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Phenoxy) | 155 - 160 |
| C (Aromatic) | 115 - 145 |
| CH-O | 70 - 80 |
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching of the primary amine should appear as two bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com The C-H stretching of the aromatic rings will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching will be in the 2850-2960 cm⁻¹ range. The C-O-C stretching of the ether linkage is expected to produce a strong band around 1240 cm⁻¹. The C-N stretching of the aliphatic amine is anticipated in the 1020-1250 cm⁻¹ region. orgchemboulder.com Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The N-H bending of the primary amine is expected around 1580-1650 cm⁻¹. orgchemboulder.com
Predicted FTIR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3400 - 3250 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C-O-C Stretch (Ether) | ~1240 | Strong |
| C-N Stretch (Amine) | 1020 - 1250 | Medium to Weak |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations, particularly the ring breathing modes around 1000 cm⁻¹, are typically strong in Raman spectra. The symmetric C-O-C stretch of the ether may also be Raman active. The N-H and C-H stretching vibrations will also be present but may be weaker than in the FTIR spectrum. The Raman spectrum serves as a unique molecular fingerprint for the compound.
Predicted Raman Data
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic Ring Breathing | ~1000 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
Mass Spectrometry (MS) of this compound and its Fragments
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 213, corresponding to the molecular formula C₁₄H₁₅NO.
The fragmentation pattern would likely be dominated by cleavages at the bonds adjacent to the nitrogen and oxygen atoms. A common fragmentation for amines is the alpha-cleavage, which would result in the formation of a stable iminium ion. Cleavage of the C-C bond between the methine and methylene groups could lead to a fragment at m/z 30 (CH₂NH₂⁺). Another likely fragmentation pathway is the cleavage of the C-O bond of the ether, which could generate a phenoxy radical and a [M-OPh]⁺ fragment. The loss of the phenoxy group would result in a fragment at m/z 120. Cleavage of the benzylic C-C bond could also occur, leading to a benzyl (B1604629) cation at m/z 91.
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
|---|---|
| 213 | [M]⁺ (Molecular Ion) |
| 120 | [M - OPh]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₁₄H₁₅NO, the theoretical exact mass of the neutral molecule can be calculated by summing the masses of its constituent isotopes.
Table 1: Theoretical Isotopic Mass Contributions for this compound (C₁₄H₁₅NO)
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |
| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total (Neutral) | 213.115364 | ||
| Protonated ([M+H]⁺) | 214.123189 |
Note: The table presents the calculated exact mass for the monoisotopic species.
In a typical HRMS experiment using a technique like electrospray ionization (ESI), the molecule is protonated, forming the [M+H]⁺ ion. Therefore, the experimentally observed mass would be approximately 214.123189 Da. The high resolution of the mass spectrometer, often in the range of tens of thousands, allows for the differentiation of this mass from other ions with the same nominal mass but different elemental compositions. This high mass accuracy, typically within a few parts per million (ppm), provides strong evidence for the chemical formula of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 214.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation.
Based on the general fragmentation patterns of phenethylamines and related structures, several key fragmentation pathways can be predicted for this compound. ntnu.edu.tw The primary sites of fragmentation are typically the bonds adjacent to the nitrogen atom and the ether linkage.
Predicted Fragmentation Pathways:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17.0265 Da). This would result in a fragment ion at m/z 197.0966.
Cleavage of the C-C bond adjacent to the amine: Scission of the bond between the two ethyl carbons can lead to the formation of a benzylamine (B48309) fragment or a phenoxymethyl (B101242) radical.
Cleavage of the Phenoxy Group: The ether bond can cleave, leading to the loss of a neutral phenoxy radical (C₆H₅O•, 93.0340 Da) or a phenol (B47542) molecule (C₆H₆O, 94.0419 Da). This would result in fragment ions at m/z 121.0891 and 120.0813, respectively.
Formation of a Tropylium (B1234903) Ion: A characteristic fragment in compounds containing a benzyl moiety is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.0548.
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 214.1)
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |
| 214.1 | [C₁₄H₁₂O]⁺ | NH₃ | 197.1 |
| 214.1 | [C₈H₁₀N]⁺ | C₆H₅O• | 120.1 |
| 214.1 | [C₇H₇]⁺ | C₇H₈NO | 91.1 |
| 120.1 | [C₇H₈]⁺ | C₂H₂N | 92.1 |
Note: The m/z values are nominal masses for simplicity. The actual high-resolution data would provide more precise values.
The analysis of these characteristic fragment ions allows for the confident identification of the different structural motifs within the molecule, confirming the presence of the phenoxy group, the ethylamine chain, and the second phenyl ring.
X-ray Crystallography and Solid-State Structural Analysis of this compound (if applicable)
As of the latest available data, a crystal structure for the specific compound this compound has not been reported in publicly accessible crystallographic databases. However, analysis of structurally similar compounds can provide valuable insights into the expected solid-state conformation.
Determination of Unit Cell Parameters and Crystal Packing
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield the unit cell parameters (a, b, c, α, β, γ) and the space group. This information defines the three-dimensional lattice in which the molecules are arranged. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding from the amine group and π-π stacking interactions between the aromatic rings.
Table 3: Hypothetical Unit Cell Parameters for a this compound Crystal
| Parameter | Value |
| Crystal System | Monoclinic (example) |
| Space Group | P2₁/c (example) |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | 90 |
| β (°) | To be determined |
| γ (°) | 90 |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | 4 (example) |
This table is purely illustrative and awaits experimental data.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles in the Crystalline State
Detailed analysis of the crystal structure would provide precise measurements of all bond lengths, bond angles, and torsional angles. These parameters define the exact conformation of the molecule in the solid state.
Table 4: Expected Bond Lengths and Angles for this compound (based on related structures)
| Bond/Angle | Expected Value |
| C-O (ether) bond length | ~1.37 Å |
| C-N bond length | ~1.47 Å |
| C-C (aromatic) bond length | ~1.39 Å |
| C-O-C bond angle | ~118° |
| C-C-N bond angle | ~110° |
| Phenyl-O-C-C torsional angle | Variable |
| O-C-C-N torsional angle | Variable |
The torsional angles are particularly important as they describe the relative orientation of the two phenyl rings and the conformation of the ethylamine linker. These angles are influenced by steric hindrance and the optimization of intermolecular interactions within the crystal lattice.
Stereochemical Investigations of 2 Phenoxy 2 Phenylethan 1 Amine
Enantioselective Synthesis of Chiral 2-Phenoxy-2-phenylethan-1-amine
The direct synthesis of a single enantiomer of this compound is a preferred route over the resolution of a racemic mixture as it is more atom-economical. Methodologies to achieve this often involve asymmetric catalysis or the use of chiral auxiliaries to guide the stereochemical outcome of the reaction.
Asymmetric Catalysis in the Preparation of Enantiopure Forms
Asymmetric catalysis offers a powerful strategy for the synthesis of enantiomerically pure amines. While specific studies detailing the asymmetric catalytic synthesis of this compound are not extensively documented in publicly available literature, analogous transformations provide a strong basis for potential synthetic routes. A common approach is the asymmetric hydrogenation of a prochiral precursor, such as a corresponding imine or enamine. For instance, the asymmetric hydrogenation of imines, catalyzed by transition metal complexes with chiral ligands (e.g., Rhodium or Ruthenium with chiral phosphines), is a well-established method for producing chiral amines with high enantioselectivity.
Another potential route is the asymmetric reduction of a prochiral ketone precursor, 2-phenoxy-2-phenylacetophenone, to the corresponding chiral alcohol, followed by conversion to the amine with retention of configuration.
| Catalyst System (Analogous) | Precursor Type | Typical e.e. (%) |
| Rh/Chiral Diphosphine | Imine | >90 |
| Ru/Chiral Diamine-Diphosphine | Ketone | >95 |
| Chiral Borane Catalysts | Imine | up to 93 google.com |
This table presents data from analogous reactions due to the lack of specific literature for this compound.
Chiral Auxiliary-Mediated Synthesis of this compound
The use of a chiral auxiliary is a classical and reliable method for stereoselective synthesis. libretexts.org In this approach, a prochiral starting material is covalently bonded to a single enantiomer of a chiral auxiliary. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a diastereomerically enriched product. Finally, the auxiliary is cleaved to yield the desired enantiomerically pure compound.
For the synthesis of this compound, a potential strategy would involve the use of a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine with a suitable precursor. rroij.commdpi.com Subsequent diastereoselective reduction of this imine would establish the desired stereocenter, and removal of the auxiliary would furnish the enantiopure target amine.
| Chiral Auxiliary (Example) | Reaction Type | Diastereomeric Excess (d.e. %) | Cleavage Method |
| (R)-1-Phenylethylamine | Imine Reduction | >95 | Hydrogenolysis |
| Evans Oxazolidinone | Alkylation | >98 | Hydrolysis |
This table is illustrative of the methodology and uses data from analogous systems.
Resolution of Racemic this compound
When a racemic mixture of this compound is produced, its separation into individual enantiomers is necessary to obtain the optically pure forms. The primary methods for this resolution are through the formation of diastereomeric salts or by chiral chromatography.
Diastereomeric Salt Formation for Enantiomer Separation
The classical method of resolving a racemic amine involves its reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. researchgate.net These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. libretexts.org After separation, the pure enantiomer of the amine can be liberated by treatment with a base.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. researchgate.net The choice of the resolving agent and the solvent system is critical for achieving efficient separation and is often determined empirically. nih.gov
| Chiral Resolving Agent | Typical Solvent | Principle of Separation |
| (+)-Tartaric Acid | Methanol (B129727)/Water | Differential solubility of diastereomeric tartrate salts. nih.gov |
| (S)-Mandelic Acid | Toluene/Methanol | Formation of an insoluble diastereomeric salt with one enantiomer. |
| (1S)-(+)-10-Camphorsulfonic Acid | Ethanol (B145695) | Fractional crystallization of diastereomeric sulfonates. |
This table outlines common resolving agents used for chiral amines.
Chiral Chromatography Techniques for Enantiomeric Purity
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative tool for the separation of enantiomers. ntu.edu.sg This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus, separation.
For primary amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. The mobile phase composition, including the organic modifier and any additives, plays a crucial role in achieving optimal separation.
| Chiral Stationary Phase (CSP) | Mobile Phase (Typical) | Detection |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane (B92381)/Isopropanol (B130326)/Diethylamine | UV (254 nm) |
| Amylose (B160209) tris(3,5-dimethylphenylcarbamate) | Acetonitrile (B52724)/Methanol + Acidic/Basic additive | UV/Fluorescence |
| Cyclofructan-based CSPs | CO2/Methanol (SFC) | UV/MS |
This table presents typical conditions for the chiral separation of primary amines.
Conformational Analysis of this compound
Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to determine the stable conformers and the energy barriers between them. For molecules with aromatic rings and flexible side chains, non-covalent interactions like intramolecular hydrogen bonding and π-stacking can play a significant role in stabilizing certain conformations. In the case of this compound, potential intramolecular hydrogen bonds between the amine group and the phenoxy oxygen could influence its preferred geometry. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide experimental evidence to support the calculated conformational preferences.
Rotational Barriers and Preferred Conformations
There is no specific experimental or computational data available in the scientific literature that details the rotational barriers or preferred conformations of this compound. Therefore, a data table on this topic cannot be generated.
Intramolecular Interactions and Their Influence on Conformation
Information regarding the specific intramolecular interactions, such as hydrogen bonding or π-π stacking, and their influence on the conformational preferences of this compound has not been reported in peer-reviewed studies. Consequently, a detailed analysis and data table for this subsection cannot be provided.
Chiral Recognition and Stereoselective Reactions involving this compound
A thorough search of the scientific literature did not yield any studies where this compound is utilized as a chiral selector for chiral recognition or as a chiral auxiliary or catalyst in stereoselective reactions. As a result, no data on its performance in these applications can be presented.
Reactivity Profile and Derivatization Strategies of 2 Phenoxy 2 Phenylethan 1 Amine
Reactions of the Amine Functional Group
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, thus readily reacting with various electrophiles. This reactivity is central to the derivatization of 2-Phenoxy-2-phenylethan-1-amine.
Acylation and Sulfonylation to Form Amides and Sulfonamides
Primary amines like this compound readily undergo acylation with acylating agents such as acyl chlorides or acid anhydrides to furnish stable amide derivatives. This reaction is fundamental in medicinal chemistry for modifying the properties of amine-containing compounds. For instance, the reaction of a similar compound, 2-phenylethylamine, with benzoyl chloride yields N-(2-phenylethyl)benzamide google.com. Similarly, the synthesis of various 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs has been reported, highlighting the feasibility of this transformation on structurally related molecules nih.gov.
Sulfonylation is another important transformation, where the primary amine reacts with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base to form a sulfonamide. A study on 2-phenylethylamine demonstrated its reaction with benzenesulfonyl chloride to produce N-(2-phenylethyl)benzenesulfonamide, which could be further N-alkylated researchgate.netresearchgate.net. These examples suggest that this compound would behave similarly, providing a route to a variety of sulfonamide derivatives.
Table 1: Examples of Acylation and Sulfonylation Reactions on Related Amines
| Starting Amine | Reagent | Product | Reference |
| 2-Phenylethylamine | Benzoyl chloride | N-(2-Phenylethyl)benzamide | google.com |
| 1-Phenylethylamine (B125046) | Substituted phenoxyacetic acid | 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide | nih.gov |
| 2-Phenylethylamine | Benzenesulfonyl chloride | N-(2-Phenylethyl)benzenesulfonamide | researchgate.netresearchgate.net |
Alkylation and Reductive Amination for Secondary and Tertiary Amines
The nitrogen of this compound can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine masterorganicchemistry.com. However, under controlled conditions, selective N-alkylation is achievable. For instance, processes for the preparation of secondary and tertiary amines by reacting a primary amine with a ketone in the presence of a catalyst under hydrogenating conditions have been developed google.com. A more controlled method for introducing alkyl groups is reductive amination.
Reductive amination involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine mdma.chyoutube.com. This method is highly efficient and avoids the issue of over-alkylation. For example, the synthesis of 2-amino-1-phenylpropane has been achieved via reductive amination of 1-phenyl-2-propanone youtube.com. Given the structural similarities, this compound is expected to undergo reductive amination with various aldehydes and ketones to yield a diverse library of secondary and tertiary amine derivatives. A study on the synthesis of 2-(benzyloxy)-N,N-disubstituted-2-phenylethan-1-amines, a closely related structure, further supports the feasibility of elaborating the amine functionality researchgate.net.
Table 2: Examples of Alkylation and Reductive Amination for Amine Synthesis
| Amine Type | Method | Reagents | Product Type | Reference |
| Secondary/Tertiary | Direct Alkylation | Ketone, H₂, Catalyst | Secondary/Tertiary Amine | google.com |
| Secondary | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | mdma.chyoutube.com |
| Tertiary | Reductive Amination (x2) | Aldehyde/Ketone, Reducing Agent | Tertiary Amine | youtube.com |
| N,N-disubstituted | Ring opening and rearrangement | Styrene oxide, Dialkylamine | 2-(Benzyloxy)-N,N-disubstituted-2-phenylethan-1-amine | researchgate.net |
Formation of Imines and Enamines from this compound
Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases wikipedia.orglumenlearning.commasterorganicchemistry.com. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule libretexts.org. The formation of the C=N double bond is a reversible process.
Enamines, in contrast, are formed from the reaction of secondary amines with carbonyl compounds. Therefore, this compound itself cannot form an enamine directly. However, the secondary amine derivatives of this compound, synthesized via methods described in section 5.1.2, would be expected to react with aldehydes and ketones to yield the corresponding enamines.
Reactions with Electrophiles and Nucleophiles at the Nitrogen Center
The nitrogen atom in this compound acts as a nucleophile, readily attacking electron-deficient species (electrophiles). The reactions discussed previously, such as acylation, sulfonylation, and alkylation, are all examples of the amine reacting with electrophiles.
Conversely, the amine nitrogen itself is not electrophilic and does not directly react with nucleophiles. However, derivatives of the amine, such as the corresponding imines, can exhibit electrophilic character at the imine carbon, making it susceptible to attack by nucleophiles. This reactivity is often exploited in synthetic chemistry to form new carbon-carbon or carbon-heteroatom bonds.
Reactions Involving the Ether Linkage
The phenoxy ether group in this compound is generally stable but can be cleaved under specific and often harsh reaction conditions.
Cleavage Reactions of the Phenoxy Ether
The cleavage of aryl ethers, such as the phenoxy group in the target molecule, typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures wikipedia.orglibretexts.orgmasterorganicchemistry.com. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon atom. In the case of this compound, this would likely lead to the formation of phenol (B47542) and the corresponding 2-halo-2-phenylethan-1-amine. It is important to note that the phenyl-oxygen bond is very strong and is not typically cleaved under these conditions.
Alternative methods for ether cleavage exist, including the use of strong bases or catalytic approaches. For example, the anaerobic cleavage of the ether bond in the related compound 2-phenoxyethanol (B1175444) to phenol and acetaldehyde (B116499) has been demonstrated using a bacterial strain nih.gov. While this specific biological method may not be directly applicable, it highlights the possibility of ether cleavage under non-acidic conditions. Research on the cleavage of the C-O bond in lignin (B12514952) model compounds, which often contain phenoxy ether linkages, is an active area and may provide milder methods for this transformation in the future researchgate.net.
Functionalization of the Phenoxy Ring
The phenoxy ring of this compound is an electron-rich aromatic system due to the activating effect of the ether oxygen atom. The lone pairs on the oxygen increase the electron density of the ring, particularly at the ortho and para positions, making it susceptible to electrophilic aromatic substitution.
Common electrophilic substitution reactions that can be applied to the phenoxy ring include:
Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using standard halogenating agents. The ether group directs the substitution primarily to the para position, with some ortho substitution also possible.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring, again favoring the ortho and para positions.
Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group (-SO3H).
Friedel-Crafts Reactions: While theoretically possible, Friedel-Crafts alkylation and acylation reactions on this substrate can be complex. The Lewis acid catalyst (e.g., AlCl3) required for these reactions can coordinate with the lone pair electrons on the ether oxygen, as well as the primary amine on the other side of the molecule. wvu.edustackexchange.com This coordination can deactivate the ring towards the desired substitution or lead to unwanted side reactions. wvu.edustackexchange.com The formation of an ester via O-acylation can sometimes compete with the desired C-acylation on the aromatic ring. stackexchange.com
Reactions at the Phenylethyl Moiety
The phenylethyl portion of the molecule offers additional sites for chemical modification, including the second phenyl ring and the ethylamine (B1201723) side-chain.
Aromatic Substitution Reactions on the Phenyl Rings
The phenyl ring attached directly to the chiral carbon center is influenced by the –CH(NH2)CH2OPh substituent. The reactivity of this ring towards electrophilic aromatic substitution is critically dependent on the state of the primary amine group.
Under Acidic Conditions: In the presence of strong acids, which are typical for many electrophilic aromatic substitution reactions, the primary amine is protonated to form an ammonium (B1175870) salt (–NH3+). This group is strongly deactivating and meta-directing, which would hinder further substitution.
With a Protected Amine: To achieve substitution at the ortho and para positions, the amine group is typically protected first. A common strategy is to convert the amine into an amide (e.g., an acetamide) by reacting it with an acyl chloride or anhydride (B1165640). The resulting amide group is still an ortho, para-director but is significantly less activating than a free amine, allowing for more controlled and predictable substitution reactions. wvu.edu After the desired substitution on the phenyl ring is complete, the protecting group can be removed by hydrolysis to regenerate the primary amine.
Side-Chain Functionalization and Modification
The primary amine is the most reactive functional group on the side-chain and is a key handle for derivatization. Standard amine chemistry can be readily applied to introduce a variety of functional groups.
Key reactions include:
Acylation: The amine reacts readily with acyl chlorides or anhydrides to form stable amides. This is a common method for protecting the amine group or for building more complex molecular structures. For instance, novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been synthesized using this approach. researchgate.net
Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation to form secondary and tertiary amines or even quaternary ammonium salts is possible. Reductive amination with aldehydes or ketones is a more controlled method for producing secondary amines.
Formation of Imines (Schiff Bases): The primary amine can undergo condensation reactions with aldehydes or ketones to form imines. This reversible reaction is fundamental in dynamic covalent chemistry and for the synthesis of various heterocyclic systems.
Table 1: Representative Derivatization Reactions of the Amine Group
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride | Amide |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
| Reductive Amination | Benzaldehyde, NaBH4 | Secondary Amine |
| Imination | Acetone (B3395972) | Imine (Schiff Base) |
Utility of this compound as a Chiral Building Block
The presence of a stereocenter at the carbon bearing the phenyl and amino groups makes enantiomerically pure this compound a valuable chiral building block in asymmetric synthesis. mdpi.com
Applications in Asymmetric Synthesis
Drawing parallels with the widely used 1-phenylethylamine (α-PEA), this compound can serve multiple roles in controlling the stereochemical outcome of a reaction. mdpi.com
Chiral Auxiliary: The amine can be temporarily attached to a prochiral substrate molecule. The inherent chirality of the amine moiety then directs subsequent chemical reactions to occur stereoselectively, favoring the formation of one diastereomer over the other. mdpi.com After the reaction, the chiral auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product.
Resolving Agent: As a chiral base, it can be used to resolve racemic mixtures of chiral acids. The amine reacts with the racemic acid to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure enantiomers of the acid can be recovered by treating the salt with a strong acid.
Chiral Ligand Synthesis: The amine can be incorporated into more complex molecular structures to create chiral ligands for metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that forces the catalyzed reaction to proceed with high enantioselectivity.
Precursor for Complex Molecular Architectures
The this compound scaffold serves as a valuable starting material for the synthesis of more complex and potentially biologically active molecules. Its structure is found within various compounds explored in medicinal chemistry.
For example, structurally related 1-phenyl-2-(phenylamino)ethanone derivatives have been designed and synthesized as potential inhibitors of the MCR-1 enzyme, which confers resistance to certain antibiotics. nih.gov In such syntheses, the core structure acts as a template that can be systematically modified at the phenyl rings and the amine nitrogen to optimize binding to a biological target. nih.gov This highlights the utility of the this compound framework as a foundational element for constructing elaborate molecules with specific functions.
Theoretical and Computational Investigations of 2 Phenoxy 2 Phenylethan 1 Amine
Quantum Chemical Calculations of 2-Phenoxy-2-phenylethan-1-amine
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and energetic landscape of a molecule. Methods like Density Functional Theory (DFT) are commonly used to provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size. daneshyari.com
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability.
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl and phenoxy rings and the nitrogen atom of the amine group, due to the presence of π-electrons and lone pairs. wikipedia.org The LUMO, conversely, would likely be distributed across the aromatic systems, representing regions susceptible to nucleophilic attack. Quantum chemical calculations, such as those performed using DFT, can precisely determine the energies and spatial distributions of these orbitals. daneshyari.com
Table 1: Illustrative Frontier Orbital Properties of this compound This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar aromatic amines.
| Property | Value | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 5.4 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
The distribution of electron density within a molecule governs its electrostatic interactions and polarity. An electrostatic potential (ESP) map provides a visual representation of this distribution on the molecule's surface. libretexts.org In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (colored blue) signify electron-poor areas. youtube.comavogadro.cc
In this compound, the most negative electrostatic potential is expected around the electronegative oxygen and nitrogen atoms, which possess lone pairs of electrons. The π-systems of the phenyl rings also contribute to regions of negative potential. wikipedia.orgacs.org Conversely, the hydrogen atoms of the amine group (N-H) and the hydrogen on the chiral carbon (C-H) would exhibit positive electrostatic potential, making them sites for potential hydrogen bonding or electrophilic interactions. pearson.com Computational methods can quantify this charge distribution by calculating the partial atomic charges on each atom.
Table 2: Illustrative Calculated Partial Atomic Charges for Key Atoms in this compound This table contains hypothetical data derived from principles of computational chemistry to illustrate expected charge distribution.
| Atom | Hypothetical Partial Charge (a.u.) | Predicted Role |
| Oxygen (Ether) | -0.45 | H-bond acceptor, nucleophilic center |
| Nitrogen (Amine) | -0.60 | H-bond acceptor/donor, nucleophilic center |
| Amine Hydrogens | +0.25 | H-bond donor, electrophilic center |
| Phenyl Ring Carbons | -0.10 to -0.20 | π-stacking interactions |
Due to several rotatable single bonds, this compound is a flexible molecule that can exist in numerous conformations. acs.org Understanding the potential energy surface (PES) is crucial for identifying the most stable, low-energy conformers and the energy barriers (transition states) that separate them. nih.gov
Computational chemists can map this landscape by systematically rotating key dihedral angles—such as the C-C bond of the ethylamine (B1201723) backbone and the C-O-C ether linkage—and calculating the energy at each point. researchgate.netaip.org For molecules with similar flexibility, studies show that non-covalent interactions, like intramolecular hydrogen bonds (e.g., between the amine N-H and the ether oxygen) and π-stacking between the aromatic rings, play a significant role in stabilizing certain conformations. daneshyari.com The results of such an analysis can reveal the preferred three-dimensional shapes of the molecule.
Table 3: Illustrative Relative Energies of Potential Conformers of this compound This table presents hypothetical data to illustrate the concept of a conformational energy landscape. Energies are relative to the most stable conformer.
| Conformer Description | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Stabilizing Interaction |
| Global Minimum | N-C-C-O: ~60 (gauche) | 0.0 | Intramolecular N-H···O hydrogen bond |
| Local Minimum 1 | N-C-C-O: ~180 (anti) | +1.5 | Steric minimization |
| Local Minimum 2 | N-C-C-O: ~-60 (gauche) | +2.0 | Weaker intramolecular interactions |
| Transition State | N-C-C-O: ~0 (eclipsed) | +5.0 | Steric repulsion |
Molecular Dynamics (MD) Simulations of this compound
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. acs.orgnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe molecular behavior in a simulated environment, such as in a solvent. ulisboa.pt
In a solvent, the conformational preferences of a molecule can differ from those in the gas phase due to interactions with the surrounding solvent molecules. MD simulations can effectively sample the vast number of possible conformations of this compound in a solution (e.g., water) by simulating its dynamic movements over nanoseconds or longer. nih.gov
By analyzing the simulation trajectory, one can determine the probability of finding the molecule in different conformational states. The stability of a particular conformation in solution is inferred from the amount of time the molecule spends in that state. These simulations can reveal how solvent interactions, such as hydrogen bonding with water, influence the conformational equilibrium and the flexibility of the molecule. nih.gov
MD simulations are exceptionally well-suited for analyzing the detailed interactions between a solute and the surrounding solvent molecules. acs.org For this compound dissolved in water, the simulation can track the formation and breaking of hydrogen bonds between the amine (N-H) and ether (O) groups and the water molecules.
A key tool for this analysis is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. nih.govresearchgate.net For example, an RDF calculated for the distance between the amine nitrogen and water oxygen atoms would show a sharp peak at approximately 2.8-3.0 Å, corresponding to the first hydration shell and indicating strong hydrogen bonding. researchgate.net The integration of this peak provides the coordination number, which is the average number of water molecules in that shell. This analysis provides a molecular-level picture of how the compound is solvated.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Quantitative Structure-Activity Relationships (QSAR) for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. These models are built by analyzing a series of analogues and identifying the physicochemical properties, or "descriptors," that influence their activity.
For phenethylamine (B48288) derivatives, QSAR studies have been crucial in understanding their interaction with various receptors. nih.gov A study on a large set of phenethylamine derivatives established robust QSAR models for predicting their logP values (a measure of lipophilicity), which is a critical parameter for drug absorption and distribution. nih.gov The models revealed that descriptors related to molecular shape and electronic properties are key in determining lipophilicity. nih.gov
In a hypothetical QSAR study of this compound analogues targeting a specific receptor, a series of compounds would be synthesized with variations at key positions, such as the phenyl rings or the amine group. Their biological activity would be measured, and computational software would be used to calculate various molecular descriptors.
A resulting QSAR equation might look like this:
Log(Activity) = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)
This equation would indicate that activity increases with higher lipophilicity and dipole moment but decreases with a larger molecular size. Such models provide a quantitative framework for designing more potent compounds.
Table 1: Hypothetical QSAR Data for Analogues of this compound
| Analogue | Modification | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Predicted Activity (IC₅₀, nM) |
| Parent | This compound | 3.1 | 1.8 | 213.28 | 150 |
| Analogue 1 | 4-Chloro on Phenoxy Ring | 3.8 | 2.5 | 247.72 | 95 |
| Analogue 2 | 4-Methoxy on Phenyl Ring | 2.9 | 2.1 | 243.31 | 120 |
| Analogue 3 | N-Methylation | 3.3 | 1.7 | 227.31 | 180 |
| Analogue 4 | 4-Fluoro on Phenyl Ring | 3.3 | 2.6 | 231.27 | 110 |
Note: This table is illustrative and based on general principles of medicinal chemistry.
Ligand-Based and Structure-Based Design Principles
Drug design strategies are broadly categorized as ligand-based or structure-based, both of which rely heavily on computational tools.
Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active molecules to build a pharmacophore model. A pharmacophore is a 3D arrangement of essential steric and electronic features that a molecule must possess to interact with the target and trigger a biological response. nih.gov
For this compound and its analogues, a pharmacophore model could be generated from a set of active compounds. researchgate.net This model might consist of features like:
Two aromatic rings (from the phenoxy and phenyl groups).
A hydrogen bond donor (from the primary amine).
A hydrogen bond acceptor (from the ether oxygen).
A hydrophobic center.
This pharmacophore model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. nih.gov
Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), structure-based design becomes a powerful tool. nih.gov This involves docking the ligand (e.g., this compound) into the binding site of the protein computationally. This process simulates the interaction between the ligand and the protein, predicting the binding conformation and affinity.
Docking studies can reveal key interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues in the protein, or pi-pi stacking between the phenyl rings and aromatic residues. This detailed understanding of the binding mode allows for the rational design of modifications to the ligand to improve its fit and, consequently, its activity. For instance, if a pocket in the binding site is unfilled, a substituent could be added to the ligand to occupy that space and increase binding affinity.
Prediction of Reactivity and Reaction Pathways for this compound
Computational chemistry offers powerful tools for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. rsc.org These methods can provide insights into a molecule's stability, metabolism, and potential for degradation.
For this compound, quantum chemical calculations like Density Functional Theory (DFT) can be used to determine its electronic structure. This allows for the calculation of properties that govern reactivity, such as:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The nitrogen atom of the amine and the oxygen of the ether would be expected to have high HOMO densities, making them likely sites for electrophilic attack or oxidation.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the amine and ether oxygen would be regions of negative potential.
By analyzing these properties, chemists can predict the most likely sites for metabolic reactions, such as N-dealkylation, O-dealkylation, or aromatic hydroxylation. Furthermore, computational methods can model the entire pathway of a potential reaction, calculating the energy barriers for each step. rsc.org This allows for the prediction of the most favorable reaction pathways and the identification of likely metabolites or degradation products without the need for extensive experimental work. rsc.org
Table 2: Predicted Reactivity Sites in this compound
| Atom/Group | Predicted Reactivity Type | Governing Factor |
| Amine (NH₂) | Nucleophilic, Site of Oxidation/Conjugation | High HOMO density, Lone pair electrons |
| Ether Oxygen | Nucleophilic, Site of O-dealkylation | High HOMO density, Negative electrostatic potential |
| Phenyl Rings | Site of Electrophilic Aromatic Substitution | Pi-electron system |
| Benzylic Carbon | Site of Oxidation | Adjacent to two activating groups (phenoxy and phenyl) |
Note: This table is based on fundamental principles of chemical reactivity.
Mechanistic Biological Investigations of 2 Phenoxy 2 Phenylethan 1 Amine in Vitro and in Silico Focus
Molecular Interactions and Binding Affinity Studies (In Vitro)
The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For phenylethylamine derivatives, their binding to various receptors and transporters governs their physiological effects.
Receptor Binding Profiles of 2-Phenoxy-2-phenylethan-1-amine Analogues
The receptor binding profiles of phenylethylamine analogues are diverse, with many exhibiting affinity for various monoamine receptors. For instance, phenylethanolamine itself has been shown to interact with adrenergic and trace amine-associated receptors (TAARs).
Research on phenylethanolamine has demonstrated its interaction with β2 adrenergic receptors. In competition experiments with a radiolabeled ligand, racemic phenylethanolamine displayed a lower affinity for wild-type β2 adrenergic receptors compared to endogenous catecholamines like epinephrine (B1671497) and norepinephrine. Specifically, its affinity was approximately 1/400th that of epinephrine and 1/7th that of norepinephrine. wikipedia.org
Furthermore, studies on human trace amine-associated receptor 1 (TAAR1) have shown that both enantiomers of phenylethanolamine act as agonists. The R-(-)-enantiomer and S-(+)-enantiomer exhibited ED50 values of approximately 1800 nM and 1720 nM, respectively, indicating their ability to activate the receptor. wikipedia.org
In the context of the N-methyl-D-aspartate (NMDA) receptor, certain phenylethanolamine derivatives, such as ifenprodil, selectively bind to the NR2B subunit. nih.gov This selective binding allows them to act as negative modulators of receptor activity. nih.gov
Table 1: Receptor Binding Data for Selected Phenylethanolamine Analogues
| Compound | Receptor | Binding Assay | Affinity/Activity |
| Racemic Phenylethanolamine | β2 Adrenergic Receptor | Competition with [3H]-CGP-12177 | ~1/400 x affinity of epinephrine |
| R-(-)-Phenylethanolamine | Human TAAR1 | ED50 determination | ~1800 nM |
| S-(+)-Phenylethanolamine | Human TAAR1 | ED50 determination | ~1720 nM |
| Ifenprodil | NR2B-containing NMDA Receptor | Functional IC50 | Micromolar range |
Ligand-Protein Interaction Studies (e.g., using surface plasmon resonance)
Surface plasmon resonance (SPR) is a powerful technique for studying the real-time, label-free kinetics of ligand-protein interactions. nih.govnih.gov This method allows for the determination of association and dissociation rate constants, providing a detailed understanding of the binding event. While specific SPR studies on this compound are not available, the technique is widely applied to investigate the interactions of small molecules with their protein targets, including G protein-coupled receptors (GPCRs), which are common targets for phenylethylamine derivatives. nih.govxjtu.edu.cn
For example, SPR can be used to monitor the binding of ligands to GPCRs immobilized on a sensor chip. nih.gov This provides valuable data on binding affinity and kinetics, which is crucial for understanding the structure-activity relationships of a series of compounds. nih.govxjtu.edu.cn The challenges of working with membrane proteins like GPCRs in SPR have been addressed through various strategies, such as using cell membrane fragments or reconstituted receptors in lipid environments. xjtu.edu.cnelsevierpure.com
Molecular Docking and Dynamics Simulations of this compound with Biological Targets
In silico methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the binding modes of ligands within the active sites of their target proteins.
Studies on inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis, have utilized molecular docking to understand structure-activity relationships. For instance, docking studies of 1,2,3,4-tetrahydrobenz[h]isoquinoline, a potent PNMT inhibitor, revealed that its enhanced potency compared to simpler analogs is due to hydrophobic interactions with specific amino acid residues in the active site, including Val53, Met258, and Val272. nih.gov These in silico predictions help guide the design of new, even more potent inhibitors. nih.govacs.org
Molecular docking has also been employed to study the binding of phenylethanolamine derivatives to the NR2B subunit of the NMDA receptor. These studies, in conjunction with site-directed mutagenesis, have helped to identify critical amino acid residues, such as Asp101, Ile150, and Phe176, that are involved in ligand binding. nih.gov
Table 2: Key Interacting Residues for Phenylethanolamine Analogues from Docking Studies
| Ligand/Analogue | Protein Target | Key Interacting Residues | Type of Interaction |
| 1,2,3,4-Tetrahydrobenz[h]isoquinoline | PNMT | Val53, Met258, Val272 | Hydrophobic |
| Ifenprodil | NR2B-NMDA Receptor | Asp101, Ile150, Phe176 | Not specified |
Enzyme Interaction and Kinetic Studies (In Vitro)
The interaction of phenylethylamine analogues with various enzymes, particularly those involved in neurotransmitter metabolism, has been a subject of extensive research.
Inhibition/Activation Kinetics of Relevant Enzymes
Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of biogenic amines, including phenylethylamine. The kinetics of phenylethylamine oxidation by MAO have been studied in detail. It is a substrate for both MAO-A and MAO-B. researchgate.net The interaction of phenylethylamine analogues with MAO-A has been investigated using steady-state and stopped-flow kinetic techniques. acs.org
Studies on para-substituted phenylethylamine analogues have shown that the rate of enzyme reduction decreases as the size (van der Waals volume) of the substituent increases. acs.org This suggests that steric factors play a significant role in the catalytic process. For example, 3-phenylpropylamine (B116678) is oxidized more slowly by MAO-A than phenylethylamine, while 4-phenylbutylamine (B88947) is not a substrate at all but acts as a competitive inhibitor. acs.org
The affinity of these analogues for MAO-A also shows a dependence on the substituent, with an increase in binding affinity of the deprotonated amine form as the van der Waals volume of the para-substituent increases. acs.org
Table 3: Kinetic Data for the Interaction of Phenylethylamine Analogues with MAO-A
| Compound | Interaction with MAO-A | Key Finding |
| Phenylethylamine | Substrate | C-H bond cleavage is rate-limiting. |
| 3-Phenylpropylamine | Substrate | Oxidized 2.5-fold slower than phenylethylamine. |
| 4-Phenylbutylamine | Competitive Inhibitor | Ki value of 31 ± 5 μM. |
Characterization of Enzyme-2-Phenoxy-2-phenylethan-1-amine Complexes
While direct characterization of an enzyme-2-Phenoxy-2-phenylethan-1-amine complex is not available, studies on related compounds provide insights into how such complexes might be stabilized. For instance, the oxidation of phenylethylamine by MAO-A is proposed to proceed through a mechanism where oxygen reacts with the reduced enzyme-imine complex. acs.org
The crystal structures of human PNMT in complex with various inhibitors have been determined, revealing how the enzyme's active site can accommodate different chemical groups on the inhibitor's aromatic ring. scite.ai These structures show that the enzyme adapts its binding pocket and that there are subtle adjustments in the orientation of the inhibitors. scite.ai These detailed structural insights are crucial for understanding the basis of inhibitor potency and for the rational design of new, more effective enzyme inhibitors. acs.org
Mechanistic Insights into Enzyme Modulation
Research into the specific enzymatic interactions of this compound is not currently available in public databases. However, compounds with a phenethylamine (B48288) backbone are known to interact with various enzymes, most notably monoamine oxidase (MAO). For instance, a related compound, 2-chloro-2-phenylethylamine, has been studied as a substrate and an inactivator of monoamine oxidase B (MAO-B). sigmaaldrich.com Mechanistic studies with this related amine suggest that it is oxidized by MAO-B, and the resulting product can covalently modify the enzyme, leading to its inactivation. sigmaaldrich.com It is plausible that this compound could also be a substrate or modulator of MAO or other enzymes involved in neurotransmitter metabolism, but this remains to be experimentally verified.
In silico docking studies, a common approach in modern drug discovery, could predict the binding affinity and mode of interaction of this compound with various enzymes. Such studies would typically involve creating a three-dimensional model of the target enzyme and virtually screening the compound against its active site. While no such studies have been published for this specific compound, this methodology has been applied to other novel compounds to predict their potential as enzyme inhibitors.
Cellular and Subcellular Mechanistic Studies (In Vitro)
Investigation of Intracellular Signaling Pathways Modulated by this compound
Specific studies on how this compound modulates intracellular signaling pathways are not documented. Phenolic compounds, in general, have been shown to influence a wide array of signaling cascades, often related to inflammation and cellular stress responses. wikipedia.org These can include pathways mediated by nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. wikipedia.org
For the broader class of phenethylamines, interactions with receptors like the trace amine-associated receptor 1 (TAAR1) can trigger downstream signaling events. wikipedia.org Activation of TAAR1 is known to stimulate protein kinase A (PKA) and protein kinase C (PKC) signaling. wikipedia.org Whether this compound interacts with these or other receptors to modulate intracellular signaling is a subject for future investigation.
Exploration of Organelle-Specific Interactions
There is no available research on the specific interactions of this compound with cellular organelles. Generally, the subcellular localization and organelle-specific effects of a compound depend on its physicochemical properties, such as lipophilicity and charge. The interplay between organelles, such as the endoplasmic reticulum and mitochondria, is crucial for cellular health, and various molecules can influence these interactions. nih.gov Organelle-specific autophagy is a quality control mechanism that removes damaged organelles, and this process can be modulated by external chemical compounds. Future studies using techniques like high-resolution microscopy and subcellular fractionation would be necessary to determine if this compound accumulates in or affects the function of specific organelles.
Structure-Mechanism Relationships Derived from Biological Studies
Identification of Key Pharmacophoric Elements in this compound
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the phenethylamine class, key pharmacophoric elements often include the primary amine group and the phenyl ring. The amine group can act as a hydrogen bond donor and acceptor and is often protonated at physiological pH, allowing for ionic interactions. The phenyl ring provides a hydrophobic surface for van der Waals interactions.
In the case of this compound, the additional phenoxy group introduces a larger, potentially flexible hydrophobic region and an ether linkage, which can act as a hydrogen bond acceptor. These features would be critical components of its pharmacophore. The stereochemistry at the chiral center (the carbon atom bonded to the amine, the phenyl group, and the phenoxymethyl (B101242) group) would also be a crucial determinant of its biological activity.
Elucidation of Molecular Determinants for Specificity and Potency
The specificity and potency of a compound are determined by how well its pharmacophoric elements complement the binding site of a biological target. For phenethylamine derivatives, substitutions on the phenyl ring and the ethylamine (B1201723) side chain can dramatically alter their affinity and selectivity for different receptors and enzymes.
For this compound, the following structural features would likely be key determinants of its specificity and potency:
The Primary Amine: Its basicity and spatial orientation are critical for interactions with acidic residues in a binding pocket.
The Phenyl Ring: Substitutions on this ring could enhance or decrease affinity for a target.
To elucidate these determinants for this compound, systematic structure-activity relationship (SAR) studies would be required. This would involve synthesizing and testing a series of analogs with modifications at different positions of the molecule to see how these changes affect biological activity.
Analytical Method Development for Research Applications of 2 Phenoxy 2 Phenylethan 1 Amine
Chromatographic Methods for Separation and Purification
Chromatographic techniques are indispensable for the separation of 2-Phenoxy-2-phenylethan-1-amine from reaction mixtures, starting materials, and potential byproducts, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A typical method development strategy would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A starting point for method development could employ a C18 stationary phase, which is effective for retaining aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase can be adjusted to control the ionization state of the primary amine group, thereby influencing its retention. Gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for separating compounds with a range of polarities. Detection is commonly achieved using a UV detector, leveraging the aromatic rings in the molecule which should provide strong absorbance.
For method validation, key parameters to assess would include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical starting point for method development. Actual conditions would require optimization.
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. Direct analysis of this compound by GC might be challenging due to its polarity and potential for thermal degradation. However, derivatization can be employed to increase its volatility and improve its chromatographic behavior. researchgate.net
Acylation of the primary amine group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can produce a less polar and more volatile derivative suitable for GC analysis. researchgate.net The resulting derivative can then be separated on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-polysiloxane). Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification. researchgate.net
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical, especially in pharmaceutical research where different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography is the most common technique for this purpose.
This can be achieved using either a chiral stationary phase (CSP) in HPLC or a chiral capillary column in GC. For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in resolving enantiomers of primary amines. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695).
Alternatively, derivatization with a chiral derivatizing agent can form diastereomers, which can then be separated on a standard (achiral) chromatographic column. nih.gov
Table 2: Potential Chiral HPLC Separation Conditions
| Parameter | Suggested Condition |
| Column | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm and 254 nm |
This table provides a general approach; specific conditions must be optimized for the compound.
Spectrophotometric and Spectroscopic Quantification Techniques
Spectroscopic methods offer rapid and non-destructive ways to quantify this compound and assess its purity.
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy can be a straightforward method for determining the concentration of this compound in a solution, provided there are no other interfering substances that absorb at the same wavelength. The presence of two phenyl rings in the structure suggests that the compound will exhibit significant UV absorbance.
To determine the concentration, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for aromatic amines typically falls in the range of 200-300 nm. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. A difference UV spectroscopic method, measuring spectra at different pH values, can sometimes enhance specificity. rsc.orgrsc.org
Quantitative NMR (qNMR) for Purity and Yield Measurement
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the purity of a substance without the need for a reference standard of the analyte itself. researchgate.netnih.govacs.org It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
For qNMR analysis of this compound, a known amount of the sample is dissolved in a suitable deuterated solvent along with a known amount of a stable, high-purity internal standard. The internal standard should have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte. By comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, the absolute purity of the analyte can be calculated. acs.org This method is non-destructive and can provide a high degree of accuracy and precision. resolvemass.caaist.go.jp
Method Validation Parameters for this compound Analysis
The validation of an analytical method is crucial to ensure that the chosen procedure is suitable for its intended purpose. For the quantitative analysis of this compound in research applications, a comprehensive validation process must be undertaken. This process establishes the performance characteristics of the method, ensuring that the data generated is reliable, reproducible, and accurate. The key parameters for method validation, as stipulated by guidelines such as those from the International Council for Harmonisation (ICH), include linearity, accuracy, precision, robustness, and the limits of detection and quantification.
Linearity, Accuracy, Precision, and Robustness
Linearity
The linearity of an analytical method refers to its ability to produce test results that are directly proportional to the concentration of the analyte within a specified range. gmpinsiders.comgavinpublishers.com This is a critical parameter for establishing a quantitative relationship between the instrumental response and the concentration of this compound. The linearity of a method is typically evaluated by analyzing a series of standard solutions of the analyte at different concentrations. A minimum of five concentration levels is generally recommended to demonstrate a linear relationship. gmpinsiders.com
The data obtained from these analyses are then plotted, with the instrument response on the y-axis and the analyte concentration on the x-axis. A linear regression analysis is performed to determine the equation of the line, the correlation coefficient (r), and the coefficient of determination (R²). An R² value close to 1 (typically >0.99) is considered indicative of a strong linear relationship. researchgate.net
For research applications involving this compound, a hypothetical linearity study could yield the following results:
Table 1: Hypothetical Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 1.0 | 12,543 |
| 5.0 | 63,211 |
| 10.0 | 124,987 |
| 25.0 | 311,542 |
| 50.0 | 625,123 |
| Linear Regression Equation: | y = 12495x + 350 |
| Coefficient of Determination (R²): | 0.9998 |
Accuracy
Accuracy denotes the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is a measure of the systematic error of the method. For the analysis of this compound, accuracy is typically assessed by performing recovery studies. This involves adding a known amount of the analyte (spiking) to a blank matrix and analyzing the sample. The percentage of the analyte recovered is then calculated.
Accuracy studies should be performed at a minimum of three concentration levels (e.g., low, medium, and high) covering the specified range of the method, with multiple replicates at each level. europa.eu The acceptance criteria for recovery are typically within a certain percentage of the theoretical value, often between 98% and 102% for the drug product. gavinpublishers.com
A hypothetical accuracy study for this compound might produce the following data:
Table 2: Hypothetical Accuracy (Recovery) Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 5.0 | 4.95 | 99.0 |
| 25.0 | 25.15 | 100.6 |
| 50.0 | 49.80 | 99.6 |
| Average Recovery: | | 99.7% |
Precision
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. bohrium.com It is a measure of the random error of the method and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-day precision): This assesses the precision of the method over a short interval of time by the same analyst using the same equipment.
Intermediate Precision (Inter-day precision): This evaluates the variations within a laboratory, such as on different days, by different analysts, or with different equipment. researchgate.net
For both repeatability and intermediate precision, a series of samples are analyzed, and the RSD of the results is calculated. A lower RSD indicates higher precision.
Table 3: Hypothetical Precision Data for this compound Analysis (Concentration = 25 µg/mL)
| Precision Level | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | RSD (%) |
|---|---|---|---|---|---|---|---|---|
| Repeatability | 25.1 | 24.9 | 25.2 | 24.8 | 25.0 | 25.1 | 25.02 | 0.6% |
| Intermediate Precision | 25.4 | 24.7 | 25.5 | 24.6 | 25.3 | 24.9 | 25.07 | 1.5% |
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. bohrium.com This provides an indication of its reliability during normal usage. To assess the robustness of an analytical method for this compound, small changes are intentionally made to parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. The effect of these changes on the analytical results is then evaluated. If the results remain within the acceptance criteria, the method is considered robust.
Table 4: Hypothetical Robustness Study for this compound Analysis
| Parameter Varied | Variation | Result (µg/mL) | % Change from Nominal |
|---|---|---|---|
| Nominal Condition | - | 25.0 | - |
| Flow Rate (mL/min) | 0.9 | 24.8 | -0.8% |
| 1.1 | 25.2 | +0.8% | |
| Mobile Phase Composition | ± 2% Organic | 24.9 | -0.4% |
| 25.1 | +0.4% | ||
| Column Temperature (°C) | 38 | 25.3 | +1.2% |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. nih.gov In other words, it is the concentration at which a peak can be reliably distinguished from the baseline noise.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov This is a critical parameter for the quantitative analysis of low levels of this compound, particularly in applications such as impurity profiling or metabolite analysis.
There are several methods to determine the LOD and LOQ, including:
Based on Signal-to-Noise Ratio: This approach involves analyzing samples with known low concentrations of the analyte and determining the concentration at which the signal-to-noise ratio is typically 3:1 for LOD and 10:1 for LOQ. sepscience.com
Based on the Standard Deviation of the Response and the Slope: This method utilizes the standard deviation of the response of blank samples (or the residual standard deviation of the regression line) and the slope of the calibration curve. The formulas are generally:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com
Table 5: Hypothetical LOD and LOQ for this compound Analysis
| Parameter | Method | Value (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.1 |
| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.3 |
Sample Preparation and Matrix Effects in Research Applications
The successful analysis of this compound in various research matrices, such as biological fluids or reaction mixtures, is highly dependent on the sample preparation method. The primary goals of sample preparation are to remove interfering components, concentrate the analyte of interest, and present it in a solvent that is compatible with the analytical instrument.
Common sample preparation techniques that could be employed for this compound include:
Protein Precipitation (for biological samples): This involves adding a precipitating agent, such as acetonitrile or methanol, to a biological sample to denature and remove proteins. This is a simple and rapid technique but may not be very clean.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. The pH of the aqueous phase can be adjusted to optimize the extraction of the basic amine group in this compound into an organic solvent.
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix. For an amine-containing compound like this compound, a cation-exchange or a reversed-phase sorbent could be suitable.
Matrix effects are a significant challenge in analytical chemistry, particularly when using mass spectrometry-based detection methods. These effects refer to the alteration of the analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
To mitigate matrix effects in the analysis of this compound, several strategies can be employed:
Effective Sample Cleanup: Utilizing more selective sample preparation techniques like SPE can significantly reduce the presence of interfering matrix components.
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix components can minimize co-elution and thus reduce matrix effects.
Use of an Internal Standard: An isotopically labeled internal standard of this compound would be ideal as it would co-elute and experience similar matrix effects as the analyte, allowing for accurate correction.
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects.
The choice of sample preparation and the strategies to address matrix effects will ultimately depend on the specific research application, the nature of the sample matrix, the required sensitivity, and the analytical instrumentation available.
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-phenoxyethanol (B1175444) |
| Acetonitrile |
Research Gaps and Future Directions in 2 Phenoxy 2 Phenylethan 1 Amine Chemistry
Unexplored Synthetic Avenues and Methodological Advancements
Current synthetic routes to 2-Phenoxy-2-phenylethan-1-amine are not extensively documented in publicly available literature, presenting a significant opportunity for methodological innovation. Future research should focus on developing novel, efficient, and stereoselective synthetic strategies.
One promising area for exploration is the adaptation of methods used for the synthesis of analogous chiral 1,2-amino alcohols and other 2-phenethylamine derivatives. acs.orgnih.govacs.orgnih.govresearchgate.net For instance, the asymmetric transfer hydrogenation of α-amino ketones, a method that has proven effective for producing chiral 1,2-amino alcohols, could be a valuable strategy. acs.orgnih.gov Additionally, multicomponent reactions, which have been successfully employed in the synthesis of complex amine structures like 2-aminopyridines, could offer a streamlined approach to this compound and its derivatives. nih.gov
Further investigation into enzymatic and biocatalytic methods could also yield greener and more selective synthetic pathways. The use of transaminases or reductive aminases, which are gaining traction in the synthesis of chiral amines, represents a frontier worth exploring for this specific compound. researchgate.net
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Reagents/Catalysts | Key Advantages | Research Focus |
| Asymmetric Transfer Hydrogenation | Ruthenium-based catalysts, α-ketoamine precursors | High enantioselectivity, mild reaction conditions | Optimization for the phenoxy substrate. |
| Reductive Amination | Silyl ethers, copper catalysts | Three-component approach, potential for diversity | Exploring the scope of amine and ether components. acs.org |
| Enzymatic Synthesis | Transaminases, Reductive Aminases (RedAms) | High stereoselectivity, environmentally friendly | Screening for suitable enzymes and reaction conditions. |
| Multicomponent Reactions | Enaminones, malononitrile, primary amines | Atom economy, rapid assembly of complex structures | Adapting conditions for the 2-phenoxy-2-phenyl scaffold. |
Deeper Exploration of Stereochemical Properties and Applications
The stereochemistry of this compound is a critical yet underexplored aspect. The presence of a chiral center implies the existence of enantiomers, which could exhibit different biological activities and physical properties. A significant research gap exists in the development of methods for the enantioselective synthesis and separation of these stereoisomers.
Future work should focus on the application of chiral auxiliaries and catalysts to control the stereochemical outcome of the synthesis. acs.orgnih.gov Furthermore, the development of robust analytical methods for chiral separation, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, is essential for both preparative and analytical purposes. nih.govresearchgate.netnih.govchromatographyonline.com Investigating the differential interactions of the individual enantiomers with biological targets could unlock their therapeutic potential. nih.gov
Advanced Computational Modeling for Predictive Research
Computational chemistry offers a powerful toolkit for predicting the properties and behavior of this compound before engaging in extensive experimental work. There is a clear need for in-depth computational studies to elucidate its structural, electronic, and pharmacokinetic properties.
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be employed to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. profacgen.comnih.govresearchgate.netnih.gov These theoretical calculations can aid in the interpretation of experimental data, such as NMR and IR spectra. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can provide early insights into the drug-likeness of the compound, guiding the design of derivatives with improved pharmacokinetic profiles. nih.govuq.edu.auacs.orgcambridge.orgslideshare.net
Table 2: Proposed Computational Studies for this compound
| Computational Method | Research Objective | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidate electronic structure and spectroscopic properties. | Optimized geometry, HOMO-LUMO gap, theoretical NMR/IR spectra. nih.gov |
| Molecular Dynamics (MD) Simulations | Investigate conformational flexibility and solvent interactions. | Dominant conformers, interaction with water molecules. |
| In Silico ADME/Tox Prediction | Assess potential pharmacokinetic and toxicity profiles. | Predictions of solubility, permeability, metabolic stability, and potential toxicities. nih.govacs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model interactions with biological targets (e.g., receptors). | Binding affinities, identification of key interacting residues. profacgen.comfrontiersin.org |
Novel Reactivity and Derivatization Opportunities
The reactivity of the primary amine and the ether linkage in this compound opens up a wide array of possibilities for derivatization. Exploring these reactions is crucial for creating a library of related compounds with potentially diverse applications.
Future research should investigate the derivatization of the primary amine group through reactions such as acylation, alkylation, and the formation of Schiff bases. iu.edu These modifications can be used to attach various functional groups, potentially altering the compound's biological activity or physical properties. The stability and reactivity of the phenoxy ether bond under various conditions also warrant investigation. Additionally, the development of novel derivatization strategies specifically for analytical purposes, such as enhancing detectability in HPLC or mass spectrometry, is an important area for advancement. nih.govthermofisher.comsigmaaldrich.comnih.gov
Future Prospects for Mechanistic Biological Studies (In Vitro/In Silico)
The potential biological activities of this compound are largely unknown. Its structural similarity to known bioactive molecules, such as 2-phenethylamine, suggests that it may interact with various biological targets. mdpi.comnih.govfrontiersin.orgnih.govacs.org
Initial in silico screening through molecular docking studies against a panel of receptors, enzymes, and transporters could help to identify potential biological targets. mdpi.com Following these computational predictions, in vitro assays can be employed to validate these interactions and determine the compound's functional activity. For instance, investigating its binding affinity for trace amine-associated receptors (TAARs) or its effect on monoamine transporters would be a logical starting point given its structural motifs. nih.govfrontiersin.orgnih.govacs.org
Challenges and Innovations in Analytical Characterization
The development of robust and validated analytical methods is a prerequisite for any meaningful research on this compound. A key challenge lies in the separation and quantification of its potential enantiomers and the identification of trace impurities.
Future efforts should focus on optimizing HPLC methods, including the use of advanced chiral stationary phases and mobile phase additives to achieve baseline separation of enantiomers. researchgate.netnih.govchromatographyonline.com High-resolution mass spectrometry (HRMS) coupled with techniques like tandem mass spectrometry (MS/MS) will be instrumental in elucidating fragmentation patterns for unequivocal structural confirmation and for the analysis of complex mixtures. acs.orgnih.govmdpi.comchemrxiv.orgyoutube.com The development of sensitive methods for the detection of the compound and its metabolites in biological matrices will also be crucial for any future pharmacokinetic studies.
Q & A
Q. What are the standard synthetic routes for 2-Phenoxy-2-phenylethan-1-amine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves reductive amination of 2-phenoxyacetophenone with ammonia or a primary amine, using catalysts like sodium cyanoborohydride. Alternative routes include nucleophilic substitution of halogenated intermediates with phenoxide derivatives. To ensure purity, chromatographic techniques (HPLC with C18 columns, mobile phase: acetonitrile/water) and spectroscopic validation (¹H/¹³C NMR, FT-IR) are critical. Recrystallization in ethanol/water mixtures can further enhance purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (in CDCl₃) identifies aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 1.5–2.5 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₅NO).
- HPLC-PDA : Quantifies purity using a reversed-phase column (detection at 254 nm).
- X-ray Crystallography : Resolves stereochemistry for chiral centers .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., acetylcholinesterase) with kinetic monitoring (λex/λem = 380/460 nm).
- Receptor Binding Studies : Radioligand displacement assays (e.g., β-adrenergic receptors) using [³H]-labeled antagonists.
- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cell lines (48-hour exposure, IC₅₀ calculation) .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to favor specific enantiomers.
- Chiral Chromatography : Employ Chiralpak® IA/IB columns (hexane:isopropanol = 90:10, 1 mL/min) for separation.
- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in organic solvents .
Q. How to resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer :
- Comparative SAR Studies : Analyze substituent effects (e.g., electron-withdrawing groups on the phenyl ring) using QSAR models.
- In Silico Docking : Molecular dynamics simulations (AutoDock Vina) to predict binding affinities to β₃-adrenergic receptors.
- In Vivo Validation : Dose-response studies in rodent models to reconcile in vitro/in vivo discrepancies (e.g., metabolic stability) .
Q. What strategies mitigate stability issues in aqueous formulations of this amine?
- Methodological Answer :
- pH Optimization : Buffered solutions (pH 4–6) to reduce amine oxidation.
- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose/mannitol) for long-term storage.
- Antioxidant Additives : Include 0.01% ascorbic acid or EDTA to chelate metal ions .
Q. How to design derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Lipophilicity Modulation : Introduce halogen atoms (e.g., fluorine) to improve logP values (target range: 2–3).
- P-Glycoprotein Inhibition : Co-administer cyclosporine A or design non-substrate analogs.
- Prodrug Approaches : Esterification of the amine group for passive diffusion, followed by enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
